Cas no 629626-40-0 (Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester)

Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester, is a specialized organic compound featuring a carbamate backbone with an iodoethoxyethyl substituent and a tert-butyl ester group. This structure makes it a valuable intermediate in organic synthesis, particularly for introducing protected amine functionalities or serving as a precursor in the preparation of more complex molecules. The iodine moiety offers reactivity for further functionalization via substitution or coupling reactions, while the tert-butyl ester provides stability under various conditions. Its applications include pharmaceutical research, where it may be used in the development of bioactive compounds or prodrugs. The compound's versatility and well-defined reactivity profile make it useful in controlled synthetic transformations.
Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester structure
629626-40-0 structure
Product name:Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester
CAS No:629626-40-0
MF:C9H18NO3I
MW:315.14812
MDL:MFCD24467264
CID:1648009
PubChem ID:22247763

Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester
    • tert-Butyl (2-(2-iodoethoxy)ethyl)carbamate
    • tert-butyl [2-(2-iodoethoxy)ethyl]carbamate
    • A1-02859
    • SCHEMBL2539526
    • RGHXWCUQSIGAJS-UHFFFAOYSA-N
    • tert-Butyl n-[2-(2-iodoethoxy)ethyl]carbamate
    • tert-butyl 2-(2-iodoethoxy)ethylcarbamate
    • tert-butyl[2-(2-iodoethoxy)ethyl]carbamate
    • 629626-40-0
    • E84034
    • BS-52647
    • DB-221933
    • [2-(2-Iodo-ethoxy)-ethyl]-carbamic acid tert-butyl ester
    • 2-(N-tert-butoxycarbonyl-2-aminoethoxy)-1-iodoethane
    • MDL: MFCD24467264
    • Inchi: InChI=1S/C9H18INO3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10/h4-7H2,1-3H3,(H,11,12)
    • InChI Key: RGHXWCUQSIGAJS-UHFFFAOYSA-N
    • SMILES: CC(C)(C)OC(=O)NCCOCCI

Computed Properties

  • Exact Mass: 315.03274
  • Monoisotopic Mass: 315.03314g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 7
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.6Ų
  • XLogP3: 1.9

Experimental Properties

  • PSA: 47.56

Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI AN KANG FU NUO Biotechnology Co., Ltd.
BNI-1-2g
NHBoc-PEG1-I
629626-40-0 95.00%
2g
¥1450.0 2021-09-26
XI AN KANG FU NUO Biotechnology Co., Ltd.
BNI-1-5g
NHBoc-PEG1-I
629626-40-0 95.00%
5g
¥2900.0 2021-09-26
Aaron
AR01S0CR-250mg
[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid tert-butyl ester
629626-40-0 95%
250mg
$71.00 2025-02-12
XI AN KANG FU NUO Biotechnology Co., Ltd.
BNI-1-250mg
NHBoc-PEG1-I
629626-40-0 >98.00%
250mg
¥450.0 2023-09-19
Aaron
AR01S0CR-1g
[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid tert-butyl ester
629626-40-0 95%
1g
$188.00 2025-02-12
Aaron
AR01S0CR-25g
[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid tert-butyl ester
629626-40-0 95%
25g
$2574.00 2025-02-12
XI AN KANG FU NUO Biotechnology Co., Ltd.
BNI-1-1g
NHBoc-PEG1-I
629626-40-0 >98.00%
1g
¥1290.0 2023-09-19
Aaron
AR01S0CR-5g
[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid tert-butyl ester
629626-40-0 95%
5g
$685.00 2025-02-12
XI AN KANG FU NUO Biotechnology Co., Ltd.
BNI-1-500mg
NHBoc-PEG1-I
629626-40-0 >98.00%
500mg
¥840.0 2023-09-19
1PlusChem
1P01S04F-1g
[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid tert-butyl ester
629626-40-0 95%
1g
$175.00 2024-04-22

Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester Related Literature

Additional information on Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester

Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester (CAS No. 629626-40-0): A Comprehensive Overview

Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester, identified by its CAS number 629626-40-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates and exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and drug discovery processes.

The molecular structure of this compound features a carbamate functional group attached to an ethoxy chain, which is further modified by an iodo substituent at the second carbon position. The presence of the 1,1-dimethylethyl (tert-butyl) group enhances its stability and reactivity, making it particularly useful in various organic transformations. These structural characteristics contribute to its versatility in synthetic applications, allowing for the facile introduction of diverse functional groups and the modification of existing ones.

In recent years, Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester has been explored in several cutting-edge research areas. One notable application is in the synthesis of novel bioactive molecules. The iodo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are pivotal in constructing complex molecular architectures. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the creation of intricate pharmacophores essential for drug development.

The compound's utility extends to the field of medicinal chemistry, where it serves as a key intermediate in the preparation of enzyme inhibitors and receptor ligands. For instance, researchers have leveraged its reactivity to develop inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. The ability to modify both the carbamate and iodoethoxy groups allows for fine-tuning of physicochemical properties like solubility and binding affinity, which are critical factors in drug design.

Moreover, Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester has found applications in materials science. Its unique structural features make it a candidate for polymer modification and the development of advanced materials with tailored properties. The incorporation of this compound into polymer backbones can enhance thermal stability and mechanical strength, making it valuable for industrial applications.

The synthesis of Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester involves multi-step organic transformations that highlight its synthetic utility. Typically, it is prepared through the reaction of diethyl carbonate with an iodoalkanol derivative under basic conditions. This approach underscores the compound's role as a building block in organic synthesis. The tert-butyl group not only stabilizes the carbamate moiety but also influences reaction selectivity, ensuring high yields and purity in subsequent synthetic steps.

In academic research, this compound has been employed to study reaction mechanisms and develop novel synthetic methodologies. Its incorporation into various chemical transformations has provided insights into catalytic processes and reaction dynamics. Such studies contribute to the broader understanding of organic chemistry principles and pave the way for innovative approaches in drug discovery and material science.

The growing interest in Carbamic acid derivatives stems from their broad applicability across multiple scientific disciplines. Researchers are continually exploring new ways to utilize this compound in their work. For example, recent studies have focused on its potential use in designing photoactive materials by incorporating it into polymers that exhibit light-responsive properties. This interdisciplinary approach underscores its significance as a versatile chemical entity.

The safety profile of Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester is another critical aspect that merits attention. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) such as gloves and safety goggles during handling and storage.

In conclusion,Carbamic acid,[2-(2-iodoethoxy)ethyl]-,1,1-dimethylethyl ester (CAS No.629626—40—0) is a multifunctional compound with significant potential in pharmaceuticals,materials science,and organic synthesis.Its unique structural features enable diverse applications,making it an indispensable tool for researchers across various fields.As scientific understanding advances,the utility of this compound is expected to expand further,driving innovation in drug discovery and material development.

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(CAS:629626-40-0)Carbamic acid, [2-(2-iodoethoxy)ethyl]-, 1,1-dimethylethyl ester
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